2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE
Description
2-Amino-3-bromo-6-(trifluoromethyl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with amino (-NH₂), bromo (-Br), and trifluoromethyl (-CF₃) groups at positions 2, 3, and 6, respectively. This compound’s structure combines electron-withdrawing (cyano, -CN; trifluoromethyl) and electron-donating (amino) groups, creating unique electronic and steric properties. Such characteristics make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring regioselective substitution or halogen bonding interactions .
Properties
IUPAC Name |
2-amino-3-bromo-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKYBAOIXFSWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Trifluoromethyl Aromatic Compounds
The initial step involves brominating a suitable trifluoromethyl aromatic compound, such as trifluoromethylbenzene derivatives, to introduce a bromine atom at the desired position (preferably the 3-position relative to the trifluoromethyl group). This process is often carried out via electrophilic aromatic substitution under controlled conditions.
- Patents and literature indicate that bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of catalysts or radical initiators, often under mild conditions to ensure regioselectivity.
- Reaction conditions typically involve solvents like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature.
Data Table 1: Bromination Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Bromine or NBS | NBS preferred for selectivity |
| Catalyst | None or FeBr₃ | FeBr₃ enhances electrophilic bromination |
| Solvent | Acetic acid, dichloromethane | Depends on substrate solubility |
| Temperature | 0°C to 25°C | To control regioselectivity |
| Reaction Time | 2-6 hours | Monitored via TLC |
Introduction of the Amino Group
The amino group at the 2-position is introduced via nucleophilic substitution or reduction of a nitro precursor, or through direct amination of the brominated intermediate.
- Amidation or amination can be achieved by nucleophilic substitution of the bromine atom with ammonia or amines under pressure.
- Alternatively, diazotization followed by reduction is a classical route, although less favored due to harsh conditions.
Data Table 2: Amination Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Ammonia gas or aqueous ammonia | Gas phase for higher efficiency |
| Catalyst | Copper salts (e.g., cuprous chloride) | Enhances nucleophilic substitution |
| Solvent | Ethanol, methanol, tetrahydrofuran | Organic solvents favor SNAr reactions |
| Pressure | 0.1-5 MPa | Elevated pressure accelerates amination |
| Temperature | 50°C to 100°C | To optimize reaction rate |
Cyanation to Form the Nitrile
Conversion of the amino derivative to the nitrile involves dehydration of the corresponding amide or direct nucleophilic substitution with a cyanide source.
- Dehydration agents such as thionyl chloride or phosphorus oxychloride are employed to convert the amino group into the nitrile.
- Alternative routes include the use of cyanide salts, but due to toxicity concerns, safer dehydration methods are preferred.
Data Table 3: Nitrile Formation Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Dehydrating Agent | Thionyl chloride, phosphorus oxychloride | Thionyl chloride is most common |
| Solvent | Toluene, dichloromethane | Facilitates removal of by-products |
| Molar Ratio | 1:1 to 1:5 (amide: dehydrating agent) | Ensures complete dehydration |
| Temperature | 50°C to 80°C | Controlled to prevent side reactions |
| Reaction Time | 3-6 hours | Monitored via TLC or NMR |
Summary of the Overall Synthetic Route
| Step | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Bromination | Bromine or NBS | 0°C–25°C, acetic acid | Regioselective bromination |
| Amination | Ammonia, copper salts | 50°C–100°C, pressure 0.1–5 MPa | Introduction of amino group |
| Cyanation | Thionyl chloride | 50°C–80°C | Conversion to nitrile |
Notable Research and Patent Data
- Patent CN1810775B describes a process involving bromination, cyanidation, and ammoniation, emphasizing the use of marketable reagents and environmentally friendly conditions.
- CN111072517A discloses a method starting from trifluoromethyl fluorobenzene, involving bromination, cyanidation, and amination, with specific reaction parameters optimized for safety and yield.
- Literature reports that the process avoids the use of highly toxic cyanide salts by employing dehydration of amides, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used.
Oxidation and Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst for reduction and potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and dyes.
Biological Research: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-amino-3-bromo-6-(trifluoromethyl)benzonitrile are compared below with three related compounds (Table 1). Key differences in substituent positions, functional groups, and physicochemical properties are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Notes:
- *Melting point (mp) for 2-bromo-6-chloro-4-(trifluoromethyl)aniline is inferred from structural analogues.
Structural and Functional Differences
Core Aromatic System: The target compound and 4-amino-2-(trifluoromethyl)benzonitrile share a benzene ring, whereas 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile incorporates a pyridine ring, enhancing π-π stacking interactions in medicinal chemistry applications. 2-Bromo-6-chloro-4-(trifluoromethyl)aniline replaces the cyano group with an amino (-NH₂), reducing electron-withdrawing effects and increasing basicity.
Substituent Positions: The trifluoromethyl group at position 6 in the target compound contrasts with its position at 2 in 4-amino-2-(trifluoromethyl)benzonitrile , altering dipole moments and steric hindrance. Halogen placement (Br at 3 vs. Br/Cl at 2/6 in 2-bromo-6-chloro-4-(trifluoromethyl)aniline ) impacts reactivity in cross-coupling reactions.
Functional Group Effects: The cyano group in benzonitrile derivatives enhances electrophilicity compared to aniline derivatives, favoring nucleophilic substitution . Trifluoromethyl groups improve metabolic stability and lipophilicity, critical in drug design .
Biological Activity
Overview
2-Amino-3-bromo-6-(trifluoromethyl)benzonitrile (CAS No. 1806849-47-7) is an organic compound characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group on an aniline ring. This unique combination of functional groups imparts distinct chemical properties that enhance its biological activity, making it a valuable compound in medicinal chemistry and materials science.
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 265.03 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=C(C(=C1C(F)(F)F)C#N)N)Br
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, improving cell membrane penetration. Inside the cell, the compound can modulate enzyme or receptor activities, leading to significant biological effects.
Anticancer Properties
Recent studies suggest that compounds featuring trifluoromethyl groups may possess anticancer properties. For example, the presence of such groups has been linked to enhanced potency in inhibiting cancer cell proliferation. Although direct studies on this compound are scarce, its chemical structure suggests potential efficacy in cancer treatment.
Case Studies and Research Findings
- Anticancer Activity : A related study highlighted the anticancer effects of benzonitrile derivatives, noting that modifications to the aniline nitrogen can significantly improve cytotoxicity against various cancer cell lines. The IC50 values reported for similar compounds ranged from 25 to 50 μM, indicating moderate efficacy in cancer treatment .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of substituted benzonitriles, reporting minimum inhibitory concentration (MIC) values that suggest effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 15 to 300 μg/mL depending on the specific derivative tested .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity | IC50/MIC Values |
|---|---|---|---|
| 2-Bromo-4-(trifluoromethyl)aniline | Bromine and trifluoromethyl groups | Antimicrobial | MIC = 40 μg/mL |
| 2-Amino-5-chloro-4-(trifluoromethyl)aniline | Chlorine and trifluoromethyl groups | Anticancer | IC50 = 45 μM |
| 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | Bromine and trifluoromethyl groups | Anticancer | IC50 = 30 μM |
Q & A
Basic: What methodologies are recommended for synthesizing 2-amino-3-bromo-6-(trifluoromethyl)benzonitrile with high purity?
Answer:
- Bromination Strategies : Start with a benzonitrile precursor containing amino and trifluoromethyl groups. Use electrophilic brominating agents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective bromination at the meta position.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (e.g., Waters Spherisorb ODS-2 column, retention time ~3.0 minutes for analogous compounds) .
- Validation : Use NMR (¹H/¹³C, 19F) and high-resolution mass spectrometry (HRMS) to verify structure and purity.
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
- Analytical Techniques :
- HPLC : Utilize reversed-phase chromatography with UV detection (e.g., 254 nm). Compare retention times to validated standards (e.g., 4-amino-2-(trifluoromethyl)benzonitrile retention time ~3.0 minutes) .
- Spectroscopy : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons), 19F NMR (δ -60 to -70 ppm for CF₃), and IR (sharp nitrile stretch ~2230 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~279 m/z).
Advanced: How do the bromine and trifluoromethyl substituents influence electronic and steric properties?
Answer:
- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to specific positions. Bromine further enhances this effect, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Steric Considerations : The bulky trifluoromethyl group at position 6 creates steric hindrance, impacting nucleophilic aromatic substitution (SNAr) kinetics. Computational studies (DFT, B3LYP/6-31G*) can quantify these effects .
- Comparative Analysis : Structural analogs (e.g., 5-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile) show distinct reactivity due to substitution patterns .
Advanced: What computational approaches predict the compound’s reactivity in catalytic reactions?
Answer:
- Density Functional Theory (DFT) : Use the B3LYP functional with a 6-31G* basis set to model transition states and electron density distributions. The Colle-Salvetti correlation-energy formula can refine predictions of reaction pathways .
- Applications : Predict regioselectivity in palladium-catalyzed coupling reactions or assess stability under acidic/basic conditions.
Advanced: How can mechanistic studies elucidate degradation pathways under varying conditions?
Answer:
- Forced Degradation : Expose the compound to heat (60–80°C), UV light, or acidic/alkaline media. Monitor degradation products via LC-MS.
- Key Findings : The trifluoromethyl group enhances thermal stability, while bromine may lead to debromination under reducing conditions. Degradation byproducts (e.g., des-bromo analogs) can be identified using HRMS .
Advanced: What pharmacological applications are plausible based on structural analogs?
Answer:
- Structure-Activity Relationship (SAR) : Analogous compounds (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) are intermediates in antitumor agents like bicalutamide. The bromine substitution may enhance binding affinity to androgen receptors .
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cell proliferation) to evaluate cytotoxicity. Compare with non-brominated analogs to isolate substituent effects .
Advanced: How should researchers validate analytical methods for regulatory compliance?
Answer:
- Pharmacopeial Standards : Follow USP guidelines for method validation (specificity, accuracy, precision). For impurity profiling, use relative response factors (e.g., 1.4 for 4-amino-2-(trifluoromethyl)benzonitrile) to quantify limits of detection (LOD <0.1%) .
- Column Selection : Optimize HPLC conditions with L1 columns (e.g., Waters Spherisorb ODS-2) to resolve closely eluting impurities.
Advanced: What are the safety protocols for handling this compound?
Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (Category 3) and skin/eye irritation risks. Work in a fume hood to avoid inhalation of dust .
- Storage : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent decomposition.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
